Cas no 871814-05-0 (3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one)

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-FLUOROPHENYL)-7-HYDROXY-2-ISOPROPYLQUINAZOLIN-4(3H)-ONE
- 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
-
- Inchi: 1S/C17H15FN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3
- InChI Key: CRZFXIIEHCOWNI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C2C=CC(=CC=2N=C1C(C)C)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 458
- Topological Polar Surface Area: 52.9
- XLogP3: 3.2
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM217763-1g |
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one |
871814-05-0 | 97% | 1g |
$560 | 2021-08-04 | |
Alichem | A019124423-1g |
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3h)-one |
871814-05-0 | 97% | 1g |
$616.97 | 2023-08-31 | |
Chemenu | CM217763-1g |
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one |
871814-05-0 | 97% | 1g |
$560 | 2022-08-31 | |
Crysdot LLC | CD11039542-1g |
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one |
871814-05-0 | 97% | 1g |
$593 | 2024-07-18 |
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one Related Literature
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
Recent Advances in the Study of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one (CAS: 871814-05-0)
The compound 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one (CAS: 871814-05-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazolinone derivative has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that structural modifications at the 7-hydroxy and 2-isopropyl positions significantly improved the compound's binding affinity to protein kinases, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings.
Another key area of investigation has been the compound's potential as an anti-cancer agent. Preclinical studies have shown that 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung adenocarcinoma. The mechanism appears to involve the inhibition of PI3K/AKT/mTOR signaling, a pathway frequently dysregulated in cancer. These findings were corroborated by in vivo models, where the compound demonstrated tumor growth suppression with minimal off-target effects.
In addition to its anti-cancer properties, recent work has explored the compound's anti-inflammatory and neuroprotective effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one could attenuate neuroinflammation in microglial cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to modulate NF-κB and NLRP3 inflammasome pathways.
Despite these promising results, challenges remain in the clinical translation of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one. Issues such as metabolic stability, solubility, and potential drug-drug interactions need to be addressed through further pharmacokinetic and pharmacodynamic studies. Current efforts are focused on developing prodrug formulations and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one represents a versatile scaffold with multiple therapeutic potentials. Ongoing research aims to refine its pharmacological profile and explore its applications in precision medicine. The compound's unique chemical structure and biological activity make it a promising candidate for future drug development initiatives.
871814-05-0 (3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one) Related Products
- 868154-00-1((2E)-N-(2-benzoylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 2228207-21-2(4-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl]-1H-pyrazole)
- 1374009-31-0(rac-[(1R,2S)-2-aminocyclopropyl]methanol hydrochloride, cis)
- 1315-07-7(Strontium selenide)
- 2110541-58-5(2H-Pyran-2-methanol, α-(2-amino-1-methylethyl)tetrahydro-)
- 2877639-13-7(2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-4-ethoxy-1,3-benzothiazole)
- 1421513-02-1(1-acetyl-N-3-(methylsulfanyl)phenylazetidine-3-carboxamide)
- 923249-25-6(Pyridine, 2,3,4,5-tetrahydro-6-methoxy-3-(trifluoromethyl)-)
- 383670-74-4(Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate)
- 834885-12-0(2-(difluoromethoxy)naphthalen-1-ylmethanol)




